(1S,3Z)-3-(2-hydroxyethylidene)-4-methylidenecyclohexan-1-ol
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Overview
Description
(1S,3Z)-3-(2-hydroxyethylidene)-4-methylidenecyclohexan-1-ol is an organic compound characterized by a cyclohexane ring with multiple functional groups This compound is notable for its unique structure, which includes a hydroxyethylidene group and a methylidene group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3Z)-3-(2-hydroxyethylidene)-4-methylidenecyclohexan-1-ol typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Functional Groups: The hydroxyethylidene and methylidene groups are introduced through subsequent reactions, such as aldol condensation and Wittig reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes:
Catalysis: Using catalysts to increase the efficiency and yield of the reactions.
Purification: Employing techniques such as distillation and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,3Z)-3-(2-hydroxyethylidene)-4-methylidenecyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyethylidene group can be oxidized to form a carbonyl group.
Reduction: The methylidene group can be reduced to form a methyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a fully saturated cyclohexane derivative.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
(1S,3Z)-3-(2-hydroxyethylidene)-4-methylidenecyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,3Z)-3-(2-hydroxyethylidene)-4-methylidenecyclohexan-1-ol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
(1R,3E)-3-(2-hydroxyethylidene)-4-methylidenecyclohexan-1-ol: A stereoisomer with different spatial arrangement of atoms.
(1S,3Z)-3-(2-hydroxyethylidene)-4-methylcyclohexan-1-ol: Lacks the methylidene group, leading to different reactivity.
(1S,3Z)-3-(2-hydroxyethyl)-4-methylidenecyclohexan-1-ol: Contains a hydroxyethyl group instead of hydroxyethylidene.
Uniqueness
(1S,3Z)-3-(2-hydroxyethylidene)-4-methylidenecyclohexan-1-ol is unique due to its specific combination of functional groups and stereochemistry
Properties
Molecular Formula |
C9H14O2 |
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Molecular Weight |
154.21 g/mol |
IUPAC Name |
(1S,3Z)-3-(2-hydroxyethylidene)-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C9H14O2/c1-7-2-3-9(11)6-8(7)4-5-10/h4,9-11H,1-3,5-6H2/b8-4-/t9-/m0/s1 |
InChI Key |
CZDJBXLWUULEKA-OTOXVQDCSA-N |
Isomeric SMILES |
C=C\1CC[C@@H](C/C1=C/CO)O |
Canonical SMILES |
C=C1CCC(CC1=CCO)O |
Origin of Product |
United States |
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